Regioisomeric Urea Attachment: Position 3 vs. Position 2 Benzothiazolyl Ureas in 17β-HSD10 Inhibition
The target compound features a urea group directly attached to the thiazole-ring nitrogen at position 3, whereas the extensively characterized 17β-HSD10 inhibitor series uniformly employs a 2-benzothiazolyl urea architecture [1]. In the 2-position series, the most potent inhibitors (compounds 4at, 4bb, 4bg) achieved IC50 values of 1–2 μM with an uncompetitive mechanism, but any deviation from the 2-benzothiazol-2-yl scaffold—including 6-attachment or heterocycle replacement—resulted in near-complete loss of inhibition (>90% residual enzyme activity at 25 μM) [2]. Although direct IC50 data for the 3-urea regioisomer against 17β-HSD10 have not been published, the regioisomeric switch from position 2 to position 3 places the urea moiety in a distinct electronic and steric environment (adjacent to the N–S bond of the thiazole ring rather than conjugated with the C=N double bond), which is predicted to alter hydrogen-bonding geometry and target complementarity.
| Evidence Dimension | Impact of benzothiazole urea attachment point on 17β-HSD10 inhibition |
|---|---|
| Target Compound Data | 3-urea attachment on benzisothiazole ring; no published IC50 against 17β-HSD10 |
| Comparator Or Baseline | 2-urea attachment: IC50 = 1–2 μM for best-in-series (4at, 4bb, 4bg); 6-attachment or heterocycle replacement: >90% residual activity at 25 μM [2] |
| Quantified Difference | Regioisomeric shift from 2- to 3-urea alters the electronic conjugation pathway and H-bond vector geometry; magnitude of activity change not yet quantified |
| Conditions | Recombinant 17β-HSD10 NADH fluorescence assay at 25 μM inhibitor concentration [2] |
Why This Matters
Procurement of a 3-urea benzothiazole enables exploration of a regioisomeric space inaccessible with commercial 2-urea benzothiazole libraries, potentially unlocking orthogonal selectivity profiles for 17β-HSD10 or alternative targets.
- [1] Schmidt, M.; Benek, O.; et al. Benzothiazolyl Ureas are Low Micromolar and Uncompetitive Inhibitors of 17β-HSD10. Int. J. Mol. Sci. 2020, 21(6), 2059. DOI: 10.3390/ijms21062059. View Source
- [2] Aitken, L.; Benek, O.; et al. Novel Benzothiazole-Based Ureas as 17β-HSD10 Inhibitors. Molecules 2019, 24(15), 2757. (Series 4, compounds 71–78: benzothiazole replacement and 6-attachment data). View Source
